N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a sulfonamide, a trifluoromethoxy group, and a tetrahydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable diene with a sulfur source under acidic conditions.
Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via nucleophilic substitution reactions, often using ethylene oxide or a similar reagent.
Attachment of the Benzenesulfonamide Moiety: This step involves the reaction of the intermediate with a benzenesulfonyl chloride derivative in the presence of a base such as triethylamine.
Introduction of the Trifluoromethoxy Group: This can be accomplished through nucleophilic aromatic substitution or other fluorination techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
The sulfonamide group is known for its biological activity, particularly as an antibacterial agent. This compound could be explored for its potential as a pharmaceutical lead compound, especially in the development of new antibiotics or other therapeutic agents.
Medicine
Given its structural features, this compound might exhibit interesting pharmacological properties. Research could focus on its potential as an anti-inflammatory, anticancer, or antiviral agent.
Industry
In materials science, the compound’s unique combination of functional groups could be exploited in the design of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide exerts its effects would depend on its specific application. For instance, if used as an antibacterial agent, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The trifluoromethoxy group could enhance its binding affinity to biological targets, while the sulfonamide group could interact with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-benzenesulfonamide: Lacks the trifluoromethoxy group, which could affect its reactivity and biological activity.
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide: Contains a methoxy group instead of a trifluoromethoxy group, potentially altering its chemical properties and applications.
Uniqueness
The presence of the trifluoromethoxy group in N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide distinguishes it from similar compounds. This group can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a unique candidate for various applications in research and industry.
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO5S2/c15-14(16,17)23-11-3-1-2-4-12(11)25(20,21)18-9-13(22-7-6-19)5-8-24-10-13/h1-4,18-19H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBMSTOFSLUEJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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